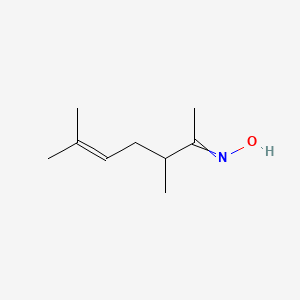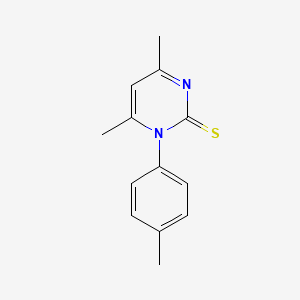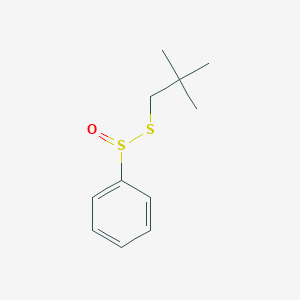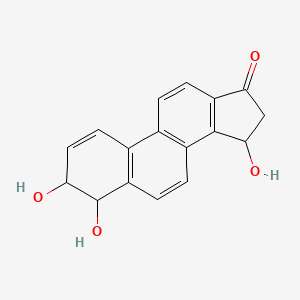
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- typically involves multi-step organic reactions. The process often starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activities, signaling pathways, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17H-Cyclopenta(a)phenanthren-17-one
- Dihydro-3-methoxy-17H-cyclopenta(a)phenanthren-17-one
- 1H-Cyclopenta[a]phenanthrene, 17-(1,5-dimethylhexyl)hexadecahydro-4,4,10,13,14-pentamethyl-
Uniqueness
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential biological activities. This distinguishes it from other similar compounds that may lack these functionalities or have different substitution patterns.
Propriétés
Numéro CAS |
82322-24-5 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3,4,15-trihydroxy-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O4/c18-13-6-5-9-8-1-4-12-14(19)7-15(20)16(12)10(8)2-3-11(9)17(13)21/h1-6,13,15,17-18,20-21H,7H2 |
Clé InChI |
CVRIWOACCDUGNR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=C3C=CC(C4O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


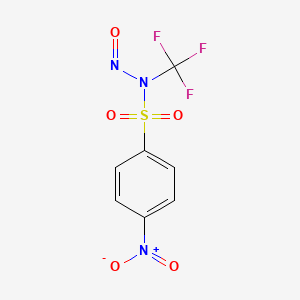
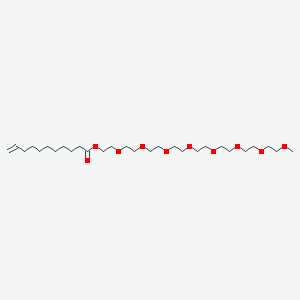
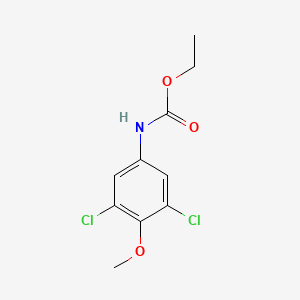
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
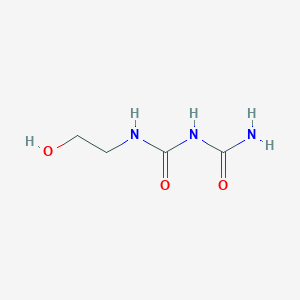
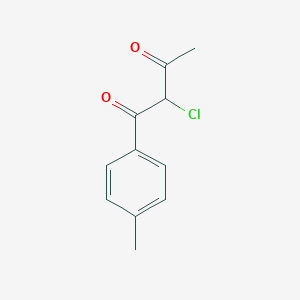
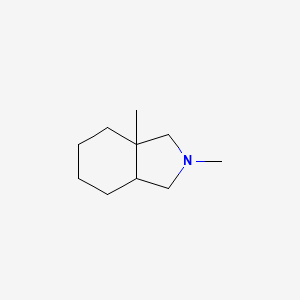
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
